molecular formula C15H13N3OS2 B2718891 N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-4-methylbenzamide CAS No. 780775-43-1

N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-4-methylbenzamide

Cat. No.: B2718891
CAS No.: 780775-43-1
M. Wt: 315.41
InChI Key: NHHABJPWPOEQRP-UHFFFAOYSA-N
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Description

N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-4-methylbenzamide is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, a thiazole ring, and a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-4-methylbenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated thiazole intermediate.

    Formation of the Benzamide Moiety: The final step involves the acylation of the amino group on the thiazole ring with 4-methylbenzoyl chloride under basic conditions to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Nitric acid, halogens

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-4-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-benzamide
  • N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-4-chlorobenzamide
  • N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-4-methoxybenzamide

Uniqueness

N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-4-methylbenzamide is unique due to the presence of the 4-methyl group on the benzamide moiety, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in binding affinity, selectivity, and overall pharmacological profile compared to similar compounds.

Biological Activity

N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-4-methylbenzamide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring fused with a thiophene moiety and an amino group , which contributes to its unique chemical properties. The presence of these functional groups enhances its interaction with biological targets, making it a subject of interest for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as topoisomerase II, which plays a crucial role in DNA replication and repair. This inhibition can lead to the disruption of cancer cell proliferation .
  • Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for antibiotic development.

Biological Activity Overview

Activity Type Description References
Anticancer Exhibits growth inhibitory effects on multiple cancer cell lines including A549 and HeLa .
Antimicrobial Demonstrates effectiveness against bacteria and fungi, indicating potential as an antibiotic.
Anti-inflammatory Potential for reducing inflammation based on structural analogs.
Neuroprotective Investigated for neuroprotective effects in various models.

Case Studies and Research Findings

  • Anticancer Studies : A study highlighted that derivatives of 2-amino-thiazole, including this compound, exhibited nanomolar inhibitory activity against several human cancer cell lines. Notably, compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .
  • Antimicrobial Evaluation : The compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results that support its development as an effective antimicrobial agent.
  • Mechanistic Insights : Molecular docking studies have suggested that the compound binds effectively to target proteins involved in cancer pathways, providing insights into its mechanism of action and guiding further modifications for enhanced efficacy .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound Name Structural Features Biological Activity
2-AminothiazoleThiazole ring onlyBroad spectrum of activities including anticancer
Thiophene-2-carboxamideThiophene ring onlyLimited biological activity compared to thiazoles
N-(2-thiophenyl)acetamideLacks thiazole moietyPrimarily studied for its neuroprotective properties

Properties

IUPAC Name

N-(2-amino-4-thiophen-2-yl-1,3-thiazol-5-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c1-9-4-6-10(7-5-9)13(19)18-14-12(17-15(16)21-14)11-3-2-8-20-11/h2-8H,1H3,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHABJPWPOEQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C(S2)N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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